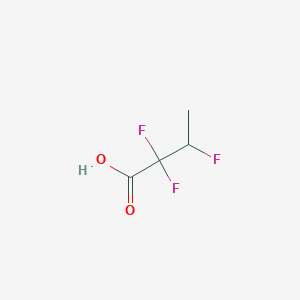

2,2,3-Trifluorobutanoic acid

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. wikipedia.orgnumberanalytics.com The unique characteristics of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, impart enhanced stability and specific reactivity to molecules. wikipedia.orgchinesechemsoc.org In medicinal chemistry, the strategic incorporation of fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity. rsc.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol medication atorvastatin (B1662188) (Lipitor). wikipedia.orgnumberanalytics.com

The synthesis of these valuable compounds is a dynamic area of research, with chemists continuously developing novel and more efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules. mdpi.comchinesechemsoc.org These efforts have expanded the toolkit available for creating complex fluorinated molecules that are essential for technological and medical progress. mdpi.com

Overview of Fluorinated Carboxylic Acids as Research Targets

Within the vast landscape of organofluorine chemistry, fluorinated carboxylic acids have emerged as particularly important research targets. hokudai.ac.jpresearchgate.net These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. hokudai.ac.jpresearchgate.net The presence of both a carboxylic acid group and fluorine atoms in the same molecule provides a unique combination of functionalities that can be exploited in various chemical transformations. rsc.org

Research Focus on 2,2,3-Trifluorobutanoic Acid within Contemporary Organofluorine Chemistry

A specific focus within the study of fluorinated carboxylic acids is this compound. This compound, with its distinct arrangement of three fluorine atoms on a four-carbon chain, presents a unique set of properties that are of interest to researchers. The study of such molecules contributes to a deeper understanding of structure-property relationships in organofluorine chemistry. acs.org

Recent research has explored the synthesis and potential applications of derivatives of trifluorobutanoic acid. For instance, studies on 2-amino-4,4,4-trifluorobutanoic acid, a related compound, highlight the demand for enantiomerically pure fluorinated amino acids in drug design, where they can act as bioisosteres for naturally occurring amino acids like leucine (B10760876). mdpi.comevitachem.com The development of scalable synthetic routes to these compounds is a significant area of investigation. nih.govacs.org Furthermore, research into the chemical reactivity of similar structures, such as the synthesis of nitriles of 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid, demonstrates the utility of these fluorinated building blocks in creating novel and potentially biologically active molecules. fluorine1.ru The continued investigation into this compound and its analogues is poised to contribute valuable insights and tools to the field of organofluorine chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5F3O2 |

|---|---|

Molecular Weight |

142.08 g/mol |

IUPAC Name |

2,2,3-trifluorobutanoic acid |

InChI |

InChI=1S/C4H5F3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |

InChI Key |

MRRJEEXGFKEGTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3 Trifluorobutanoic Acid and Its Analogues

Historical Context and Evolution of Synthetic Approaches to Fluorinated Butanoic Acids

The field of organofluorine chemistry dates back to the 19th century, with early foundational work establishing key reaction types that are still relevant today. nih.govjst.go.jp One of the earliest successful methods for creating a carbon-fluorine bond was through halogen exchange reactions, a technique first reported by Alexander Borodin in 1862, which involved the nucleophilic substitution of a halogen with fluoride (B91410). nih.gov This principle remains a cornerstone of industrial fluorochemical production. nih.gov

The direct introduction of fluorine using elemental fluorine (F₂) was a significant mid-20th-century development. However, these early attempts were often difficult to control, sometimes resulting in explosive reactions or complex mixtures of products. Over the decades, the development of milder and more selective fluorinating agents became a major focus. The evolution of synthetic approaches moved from these harsh, often non-selective methods towards more sophisticated strategies. These include the development of transition-metal-catalyzed reactions for direct C-H bond fluorination and the use of well-defined, pre-fluorinated building blocks to construct complex molecules with high precision. researchgate.netbeilstein-journals.org Modern asymmetric synthesis, emerging in the 1990s, further refined the field by enabling the creation of enantiomerically pure fluorinated compounds using chiral catalysts.

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms into a pre-existing molecular skeleton. This approach is highly desirable for its efficiency, potentially reducing the number of synthetic steps. For butanoic acids, this typically involves the challenging activation of strong C-H bonds.

A significant advancement in direct fluorination is the use of transition-metal catalysts to activate otherwise inert C(sp³)–H bonds. Palladium(II)-catalyzed C–H activation has emerged as a powerful tool for the synthesis of β-fluorinated carboxylic acids. acs.orgnih.gov This method utilizes the carboxylic acid group as a directing group to guide the fluorination to the β-position of the aliphatic chain. chemrxiv.org

The process typically involves a Pd(II)/Pd(IV) catalytic cycle. chemrxiv.org A key challenge is the high energy barrier associated with the formation of the C-F bond from a palladium intermediate. researchgate.net Research has shown that the choice of oxidant and additives is crucial for the success of these transformations. researchgate.netacs.org For instance, a novel process accomplished the direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids using a palladium(II) catalyst, with the addition of silver(I) oxide (Ag₂O) and pivalic acid being critical for the reaction's success. acs.orgnih.gov This strategy provides a versatile route to β-fluorinated carboxylic acids with good functional group tolerance and moderate to high yields. acs.org

| Substrate | Catalyst System | Fluorinating Agent | Solvent & Conditions | Yield |

|---|---|---|---|---|

| Linear Carboxylic Acids (e.g., Butanoic Acid derivatives) | Pd(OAc)₂ / Ag₂O / PivOH | NFSI | Chlorobenzene, 120 °C, 1 h | 57–60% |

| General Aliphatic Carboxylic Acids | Pd(OAc)₂ | NFSI | Various solvents, 1 h | Moderate to High |

Electrophilic fluorination uses reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. wikipedia.org This area has seen the development of a host of stable, easy-to-handle N-F reagents, which have largely replaced more hazardous options like elemental fluorine. wikipedia.orgrsc.org

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgrsc.orgmdpi.com These reagents are valued for their stability, broad functional group tolerance, and operational simplicity. mdpi.com They can be used in various transformations, including the direct fluorination of carboxylic acid derivatives. For example, highly enantioselective α-fluorination of carboxylic acids has been achieved using NFSI in combination with chiral isothiourea catalysts under mild conditions. mdpi.com

Another approach involves the conversion of carboxylic acids into acyl fluorides, which are versatile synthetic intermediates. organic-chemistry.orgrsc.org A novel method utilizes Selectfluor in the presence of elemental sulfur to directly transform carboxylic acids into acyl fluorides, avoiding the formation of acid anhydride (B1165640) byproducts. organic-chemistry.orgacs.org This metal-free reaction proceeds under mild conditions and demonstrates high chemoselectivity. organic-chemistry.org

| Reagent | Chemical Name | Typical Application | Reference |

|---|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Deoxyfluorination of carboxylic acids to acyl fluorides (with S₈). organic-chemistry.orgacs.org | mdpi.com |

| NFSI | N-Fluorobenzenesulfonimide | Enantioselective α-fluorination of carboxylic acids (with chiral catalyst). mdpi.com | wikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Fluorination of carbanions (e.g., Grignard reagents). wikipedia.org | wikipedia.org |

Nucleophilic fluorination involves the use of a fluoride ion (F⁻) as the nucleophile to displace a leaving group. tcichemicals.com While conceptually straightforward, these reactions can be challenging due to the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. acs.org

Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used for deoxyfluorination, converting hydroxyl groups to fluorine atoms. tcichemicals.com For instance, the synthesis of fluorinated building blocks often employs DAST to convert alcohols, formed from the reduction of carboxylic acid derivatives, into the corresponding fluorinated compounds. beilstein-journals.org

More recent developments include silver-catalyzed decarboxylative fluorination. acs.org This strategy allows for the conversion of unactivated carboxylic acids into primary, secondary, and tertiary alkyl fluorides using an inexpensive and stable nucleophilic fluoride source. The reaction proceeds under mild conditions, shows excellent functional group tolerance, and is suitable for late-stage fluorination of complex molecules. acs.org

Synthesis from Pre-fluorinated Building Blocks and Intermediates

An alternative and powerful strategy for synthesizing complex fluorinated molecules is to use smaller, pre-fluorinated synthons or building blocks. beilstein-journals.orgthieme-connect.com This approach avoids the challenges of direct fluorination on complex substrates and often provides better control over regioselectivity and stereoselectivity.

The trifluoromethyl (CF₃) group is a key moiety in many pharmaceuticals and agrochemicals. nih.gov Consequently, a wide array of trifluoromethyl-containing building blocks has been developed. thieme-connect.comnih.gov These synthons can be used to construct larger molecules, including fluorinated butanoic acids and their derivatives. scispace.com

For example, trifluoromethyl-β-dicarbonyls are versatile building blocks used in cyclocondensation and C-C bond formation reactions to create complex heterocyclic scaffolds. nih.gov Another powerful method involves the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a close analogue of the target compound. This synthesis is achieved through the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base with 3,3,3-trifluoroethyl iodide (CF₃CH₂I). mdpi.comacs.orgresearchgate.net This method allows for the large-scale preparation of the enantiomerically pure amino acid, where the butanoic acid backbone is constructed around the pre-existing trifluoromethyl group. mdpi.comresearchgate.net

| Synthon Class | Example Structure/Reagent | Application | Reference |

|---|---|---|---|

| Trifluoroethyl Halides | CF₃CH₂I | Alkylation of nucleophiles to introduce the CF₃CH₂- group. mdpi.comacs.org | mdpi.com |

| Trifluoromethyl-β-dicarbonyls | CF₃COCH₂COR | Precursors for diverse heterocyclic scaffolds. nih.gov | nih.gov |

| Trifluoromethylnitrones | CF₃CH=N⁺(R)O⁻ | Used in [3+2] cycloaddition reactions to form trifluoromethylated heterocycles. rsc.org | rsc.org |

| 3-Bromo-1,1,1-trifluoropropan-2-one | BrCH₂COCF₃ | Used in three-component reactions to synthesize trifluoromethylated dihydropyrroles. researchgate.net | researchgate.net |

Strategies Involving Fluoroalkene Precursors

The use of fluoroalkenes as starting materials represents a viable pathway for the synthesis of 2,2,3-trifluorobutanoic acid and its derivatives. Two primary strategies in this context are the oxidation of the carbon-carbon double bond and hydrocarboxylation or related addition reactions.

One approach involves the oxidative cleavage of fluoroalkenes. For instance, the oxidation of fluoroalkenes using strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of carboxylic acids. thieme-connect.de This method, while powerful, can sometimes result in a mixture of carboxylic acid products depending on the substitution pattern of the alkene.

Another strategy is the functionalization of highly reactive fluoroalkenes such as α,β,β-trifluoroacrylates. These compounds can undergo radical addition reactions. For example, the reaction of benzyl (B1604629) α,β,β-trifluoroacrylate with nucleophilic radicals generated from cyclic ethers can produce γ-silyloxy-α,β,β-trifluorobutanoic acid derivatives. researchgate.net These derivatives serve as precursors that can be further converted to the desired trifluorobutanoic acid.

Furthermore, hydrocarboxylation of alkenes is a well-established method for synthesizing carboxylic acids. organic-chemistry.orgorganic-chemistry.orgresearchgate.netrsc.org While not extensively reported specifically for the direct synthesis of this compound, the principles of this reaction, which involve the addition of a hydrogen atom and a carboxyl group across the double bond, could be applied to a suitable fluoroalkene precursor.

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly for pharmaceutical applications where stereochemistry dictates biological activity. Significant efforts have been dedicated to achieving stereochemical control in the synthesis of analogues of this compound. researchgate.netorganic-chemistry.orgescholarship.orgnih.gov

A widely employed strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A notable example is the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, an analogue of the target compound. researchgate.netresearchgate.netrsc.orgorganic-chemistry.orgescholarship.org

In this method, a chiral auxiliary is used to form a Ni(II) complex with a glycine Schiff base. researchgate.netrsc.orgescholarship.org This complex then undergoes alkylation with a trifluoroethylating agent, such as CF₃-CH₂-I, under basic conditions. researchgate.netorganic-chemistry.orgescholarship.org The chiral environment created by the auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid. researchgate.netorganic-chemistry.orgescholarship.org This method has been successfully applied on a large scale for the preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. researchgate.netrsc.orgorganic-chemistry.orgescholarship.org The Evans oxazolidinone auxiliary is another well-established chiral auxiliary used to achieve high enantiomeric purity in the synthesis of related compounds. organic-chemistry.org

| Auxiliary System | Substrate | Electrophile | Stereochemical Outcome | Reference |

| Ni(II) complex of glycine Schiff base | Glycine Schiff base | CF₃–CH₂–I | (S)-2-amino-4,4,4-trifluorobutanoic acid | researchgate.netorganic-chemistry.orgescholarship.org |

| Evans oxazolidinone | β-keto ester | 1,1,1-trifluoro-3-iodopropane | Diastereomeric ratio = 9:1 | organic-chemistry.org |

The development of enantioselective catalytic systems offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Research in this area has led to several powerful methods for the synthesis of chiral trifluoromethylated compounds. organic-chemistry.orgthieme-connect.comnih.govnih.govoakwoodchemical.com

One such approach is the merger of enamine catalysis and photoredox catalysis for the enantioselective α-trifluoromethylation of aldehydes. thieme-connect.com In this system, a chiral amine catalyst forms an enamine with the aldehyde substrate, creating a chiral nucleophile. A photoredox catalyst, upon excitation by visible light, generates a trifluoromethyl radical from a suitable precursor. The radical then adds to the enamine in a stereocontrolled manner, directed by the chiral catalyst. This method has been shown to provide high enantioselectivity for a range of aldehydes. thieme-connect.com

Nickel-catalyzed reductive cross-coupling reactions have also emerged as a powerful tool for the synthesis of enantioenriched α-CF₃ ketones. nih.gov This method involves the coupling of readily available acid chlorides with racemic α-CF₃ alkyl bromides in an enantioconvergent fashion. The use of a chiral nickel catalyst allows for the selective reaction of one enantiomer of the racemic starting material, leading to a highly enantioenriched product. nih.gov

| Catalytic System | Substrate Type | Product Type | Key Features | Reference |

| Iridium photocatalyst and chiral imidazolidinone | Aldehydes | α-Trifluoromethylated aldehydes | High enantioselectivity (up to 99% ee) | thieme-connect.com |

| Chiral Nickel-phosphine complex | Acid chlorides and racemic α-CF₃ alkyl bromides | Enantioenriched α-CF₃ ketones | Enantioconvergent, good to high yields and enantioselectivity | nih.gov |

| Rhodium-bis(phosphine) complex | Arylboroxines and trifluoromethyl ketimines | Diaryl trifluoroethylamines | Direct access to primary amines | nih.gov |

Multi-component and Cascade Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. google.com Similarly, cascade reactions, which involve a series of intramolecular transformations, can rapidly build molecular complexity. cas.cnmdpi.com These strategies have been applied to the synthesis of complex derivatives of trifluorobutanoic acid.

A notable example is the three-component, one-step synthesis of nitriles of 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid. This reaction involves the condensation of trifluoroacetaldehyde (B10831) ethyl hemiacetal, malononitrile, and various indole (B1671886) derivatives. The reaction proceeds efficiently in the presence of a catalytic amount of an organic base, providing the desired products in good yields. This approach avoids the isolation of intermediates and reduces the number of synthetic steps, making it an attractive method for generating libraries of complex fluorinated molecules.

Cascade reactions have also been employed in the synthesis of fluorinated amino acid derivatives. For example, an aldol (B89426) addition-cyclization reaction cascade on a chiral Ni(II) complex of a glycine Schiff base has been used to synthesize stereochemically defined pyroglutamic acid analogues.

Continuous Flow Chemistry Applications in Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and scalability. thieme-connect.deorganic-chemistry.org This technology has been successfully applied to the synthesis of fluorinated carboxylic acid derivatives. thieme-connect.de

Furthermore, visible-light-mediated continuous-flow monofluoroalkylation has been demonstrated through the decarboxylation of α-monofluorocarboxylic acids. organic-chemistry.org This method allows for the generation of α-monofluoro carbon-centered radicals which can then be added to various acceptors. The transition from batch to continuous flow settings has been shown to improve productivity and space-time yield. organic-chemistry.org

| Flow Chemistry Application | Starting Materials | Product | Key Advantages | Reference |

| Telescoped α-trifluoromethylthiolation | Arylacetic acids, N-(trifluoromethylthio)phthalimide | α-Trifluoromethylthiolated esters and amides | Short reaction times, good overall yields, avoids isolation of intermediates | thieme-connect.de |

| Photoredox-catalyzed monofluoroalkylation | α-Fluoro carboxylic acids, Giese acceptors | Monofluoroalkylated compounds | Improved productivity and space-time yield compared to batch | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 2,2,3 Trifluorobutanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2,2,3-Trifluorobutanoic acid is the primary site for many chemical transformations. Fluorinated carboxylic acids are known to be strong acids and can undergo various reactions to form a range of derivatives. These reactions include esterification, amidation, and reduction, with the fluorine atoms playing a crucial role in modulating the reactivity of the carbonyl center.

Mechanistic Studies of Esterification and Amidation Reactions

The conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental organic reactions. For fluorinated acids like this compound, these transformations are influenced by the electronic effects of the nearby fluorine atoms.

Esterification: The Fischer esterification, typically catalyzed by a strong acid, proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by an alcohol. While kinetic studies have been extensively performed on non-fluorinated acids like n-propionic and n-butyric acid, the principles apply here. The rate of esterification is dependent on factors such as temperature, catalyst concentration, and the molar ratio of reactants. The strong inductive effect of the α- and β-fluorine atoms in this compound makes the carbonyl carbon significantly more electron-deficient, which should, in principle, enhance its susceptibility to nucleophilic attack by an alcohol.

Amidation: Direct amidation of carboxylic acids is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, activating agents or catalysts are often employed. For fluorinated systems, several effective pathways exist:

Catalytic Direct Amidation: Lewis acids like titanium tetrafluoride (TiF₄) have been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. The proposed mechanism involves the coordination of the titanium catalyst to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by the amine. The stability and ease of handling of TiF₄ make it a suitable catalyst for this transformation.

One-Pot Deoxyfluorination-Amidation: A particularly relevant mechanism for fluorinated acids involves the in-situ formation of an acyl fluoride (B91410) intermediate. Reagents like pentafluoropyridine (B1199360) (PFP) can act as deoxyfluorinating agents, converting the carboxylic acid to a highly reactive acyl fluoride. This intermediate is then readily attacked by an amine in the same pot to form the corresponding amide in good to excellent yields. This method avoids the harsh conditions sometimes required for direct amidation.

The table below summarizes common conditions for amidation of carboxylic acids, which are applicable to this compound.

| Method | Catalyst/Reagent | Key Features |

| Catalytic Direct Amidation | 5-10 mol% TiF₄ | Efficient for both aliphatic and aromatic acids and amines. |

| Deoxyfluorination-Amidation | Pentafluoropyridine (PFP) | Mild conditions; proceeds via a reactive acyl fluoride intermediate. |

Reduction Pathways to Fluorinated Alcohols and Aldehydes

Fluorinated carboxylic acids can be reduced to form valuable fluorinated building blocks like alcohols and aldehydes. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Alcohols: The hydrogenation of fluorinated carboxylic acids can yield the corresponding fluorinated alcohols. This transformation typically requires strong reducing agents capable of reducing the stable carboxylate group.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate process. A common strategy involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or acyl fluoride. These activated intermediates can then be reduced to the aldehyde level using milder, more controlled reducing agents. The conversion of carboxylic acids to acyl fluorides can be achieved through oxidative fluorination using reagents like trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF).

Reactions Involving the Fluorinated Butyl Chain

The carbon-fluorine bond is exceptionally strong, making the fluorinated butyl chain of this compound generally resistant to reactions like nucleophilic substitution under standard conditions. However, specific transformations are possible.

Electrophilic Additions and Derivatizations

Electrophilic addition reactions are characteristic of unsaturated systems like alkenes and are not applicable to the saturated alkyl chain of this compound. The electron-withdrawing fluorine atoms create an electron-poor (electrophilic) character in the carbon chain, making it unreactive toward electrophiles.

However, derivatization of the entire molecule is a common practice for analytical purposes, such as gas chromatography. These reactions, which include acylation, alkylation, or silylation, target the carboxylic acid moiety rather than the fluorinated chain. For example, perfluoroacylated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are used to derivatize alcohols and amines to make them volatile for GC analysis.

A more drastic transformation involving the chain is fluorodecarboxylation, where the entire carboxylic acid group is replaced by a fluorine atom. This reaction can be achieved using reagents like xenon difluoride and proceeds through a radical or carbocationic mechanism, fundamentally altering the compound's structure.

Derivatives and Analogues of 2,2,3 Trifluorobutanoic Acid in Advanced Chemical Research

Synthesis of Fluorinated Esters, Amides, and Anhydrides

The carboxylic acid moiety of 2,2,3-trifluorobutanoic acid serves as a versatile handle for the synthesis of a range of functional derivatives, including esters, amides, and anhydrides. These transformations typically follow standard protocols for carboxylic acid derivatization.

Esters: The synthesis of 2,2,3-trifluorobutanoate esters can be achieved through reactions with alcohols. Acid-catalyzed esterification, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester. mnstate.edupdx.edu

Amides: Amide derivatives are synthesized by reacting this compound with ammonia (B1221849) or primary or secondary amines. libretexts.org This reaction is often facilitated by first converting the carboxylic acid to an acid anhydride (B1165640) or acid chloride to increase reactivity. Direct reaction with an amine requires high temperatures, while the use of an activated derivative allows the reaction to proceed under milder conditions. For instance, acid anhydrides react with two equivalents of an amine to yield an amide and a carboxylate salt. libretexts.org

Anhydrides: Symmetrical anhydrides of this compound can be prepared from the corresponding acyl chloride. The reaction of the 2,2,3-trifluorobutanoyl chloride with the sodium salt of this compound yields the anhydride. mnstate.edu These anhydrides are highly reactive intermediates themselves, useful for forming esters and amides. libretexts.org

The general mechanisms for these transformations involve nucleophilic acyl substitution, where a nucleophile (alcohol, amine) attacks the carbonyl carbon of the carboxylic acid or its activated derivative, leading to the displacement of a leaving group (water, chloride). mnstate.edulibretexts.org

Preparation of Chiral Derivatives and Pure Enantiomers

The synthesis of enantiomerically pure derivatives of fluorinated butanoic acids is of significant interest for applications in medicinal chemistry and materials science. Research has focused on developing asymmetric methods to control the stereochemistry at the α-carbon.

A prominent method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral nucleophilic glycine (B1666218) equivalent. acs.org This approach utilizes a recyclable chiral auxiliary to form a nickel(II) complex with a glycine Schiff base. mdpi.comnih.gov This chiral complex is then alkylated with an electrophile like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions. mdpi.comresearchgate.netevitachem.com The reaction proceeds with a high degree of stereochemical control, yielding the desired diastereomer, which can then be disassembled to give the target enantiomerically pure amino acid derivative. mdpi.com This process has been successfully scaled up for the preparation of over 150-300 grams of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating its practicality and commercial viability. mdpi.comnih.govresearchgate.net

Table 1: Reproducibility of Large-Scale Asymmetric Alkylation

This table summarizes the results from multiple runs of the alkylation of a chiral Ni(II) complex to produce the precursor to (S)-2-amino-4,4,4-trifluorobutanoic acid, demonstrating the method's reliability. mdpi.com

| Entry | Scale (g of Complex) | Chemical Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 1 | 80 | 92 | >99 |

| 2 | 250 | 91 | >99 |

| 3 | 250 | 92 | >99 |

Another example involves the synthesis of optically active 3-(4-methoxyphenyl)-4,4,4-trifluorobutanoic acid. tandfonline.com The racemic acid is prepared and then resolved into its separate enantiomers using a chiral resolving agent, such as (1R,2S)-2-amino-1,2-diphenylethanol or (R)-(+)-1-(1-naphthyl)ethyl-amine. The resulting diastereomeric salts are separated by fractional crystallization. tandfonline.com

Design and Synthesis of Fluorinated Amino Acid Scaffolds utilizing this compound

Fluorinated amino acids are valuable tools in peptide design and drug discovery. researchgate.netnih.gov The synthesis of fluorinated amino acid scaffolds often utilizes precursors related to this compound. A key target is 2-amino-4,4,4-trifluorobutanoic acid, which is considered a bioisostere of the naturally occurring amino acid leucine (B10760876). mdpi.comresearchgate.netevitachem.com

The synthesis of this amino acid scaffold is effectively achieved using the asymmetric alkylation method described previously. The strategy relies on the reaction of a chiral nickel(II) complex of a glycine Schiff base with 2,2,2-trifluoroethyl iodide. mdpi.comresearchgate.net This method provides reliable access to enantiomerically pure (>99% ee) derivatives of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com The resulting amino acid can be protected, for example with an Fmoc group, making it suitable for solid-phase peptide synthesis. acs.orgresearchgate.net

Table 2: Key Steps in the Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

This table outlines the general synthetic sequence for preparing the fluorinated leucine analogue. mdpi.comevitachem.com

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of Chiral Complex | Glycine, Chiral Auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), Ni(NO₃)₂·6H₂O |

| 2 | Asymmetric Alkylation | CF₃CH₂I, Base (e.g., powdered KOH), Solvent (e.g., DMF) |

| 3 | Complex Disassembly & Hydrolysis | Aqueous HCl |

| 4 | Isolation and Purification | Ion-exchange chromatography or crystallization |

| 5 | (Optional) N-Protection | Fmoc-OSu, Na₂CO₃ |

The development of such synthetic routes is crucial as it provides access to tailor-made, non-proteinogenic amino acids that can be incorporated into peptides to enhance properties like metabolic stability and binding affinity. nih.gov

Structure-Reactivity and Structure-Property Relationships in Derivatives

The introduction of fluorine atoms, as in the derivatives of this compound, significantly alters molecular properties. A key structure-property relationship is the concept of bioisosterism. The trifluoromethyl (CF₃) group is often considered a bioisostere of the isopropyl group due to their similar van der Waals volumes. mdpi.comresearchgate.net This makes 2-amino-4,4,4-trifluorobutanoic acid a structural mimic of leucine. mdpi.com However, despite steric similarities, the electronic properties are vastly different; the CF₃ group is strongly electron-withdrawing, which can influence acidity, basicity, and intermolecular interactions within a larger molecule. The functional mimicry is highly dependent on the specific biochemical environment. mdpi.com

The influence of structure on physical properties is also evident in materials science applications. Chiral dopants derived from 3-(4-methoxyphenyl)-4,4,4-trifluorobutanoic acid have been synthesized and incorporated into ferroelectric liquid crystal (FLC) mixtures. tandfonline.com The research demonstrated a clear relationship between the molecular structure of the chiral dopant and the electro-optical properties of the FLC. For example, derivatives with an ether linkage between the chiral butanoic acid moiety and the core structure exhibited larger spontaneous polarization (P_s) values compared to those with an ester linkage. tandfonline.com Conversely, the response times of the FLCs were found to be inversely proportional to the magnitude of the spontaneous polarization. tandfonline.com

Table 3: Electro-optical Properties of FLC Mixtures Containing Chiral Dopants

This table shows the effect of different linkage types in chiral dopants derived from a trifluorobutanoic acid structure on the properties of a ferroelectric liquid crystal host. Data recorded at 25°C. tandfonline.com

| Chiral Dopant Structure (Linkage Type) | Spontaneous Polarization (P_s, nC cm⁻²) | Response Time (τ, µs) | Tilt Angle (θ, deg) |

|---|---|---|---|

| Ester Linkage | -1.8 | 1500 | 11.0 |

| Ether Linkage | -14.7 | 150 | 11.5 |

Computational and Theoretical Studies on 2,2,3 Trifluorobutanoic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those using density functional theory (DFT) and ab initio methods, are instrumental in determining the electronic and molecular structure of fluorinated compounds. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to find the optimized geometry, electron distribution, and energy of a molecule. arxiv.org For complex molecules, methods like M06-2X with basis sets such as def2-TZVP have been shown to provide a good balance of accuracy and computational cost for geometries, energies, and vibrational frequencies. nrel.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. scribd.com For 2,2,3-trifluorobutanoic acid, the most significant rotation is around the C2-C3 bond, which dictates the relative positions of the carboxylic acid group, the two fluorine atoms on C2, the fluorine atom on C3, and the methyl group.

The primary conformations are described as staggered (where substituents are maximally separated) and eclipsed (where they are aligned). numberanalytics.com The staggered conformations, which include anti and gauche arrangements, are generally lower in energy due to reduced steric and torsional strain. organicchemistrytutor.comlibretexts.org The eclipsed conformations represent energy maxima on the potential energy surface. numberanalytics.com

A conformational energy landscape can be generated by plotting the molecule's potential energy as a function of the dihedral angle of the C2-C3 bond. numberanalytics.com For this compound, the landscape would be complex due to the interplay of several interactions:

Steric Repulsion: Repulsion between the bulky methyl group, the carboxylic acid group, and the fluorine atoms influences the stability of conformers. The most stable conformer, the anti-conformation, would likely place the largest groups (methyl and carboxyl) furthest apart. organicchemistrytutor.comlibretexts.org

Gauche Interactions: Gauche conformations, where bulky groups are 60° apart, are typically higher in energy than anti conformations but more stable than eclipsed forms. organicchemistrytutor.com Interactions involving the electronegative fluorine atoms can also lead to stabilizing or destabilizing electrostatic (dipole-dipole) interactions.

Torsional Strain: Eclipsed conformations suffer from high torsional strain, especially when large groups are aligned, leading to the highest energy barriers for rotation. libretexts.org

Computational studies on similar fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, have shown that these molecules can have multiple low-energy conformers, which can be identified and characterized using these theoretical methods. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data that can be compared with experimental results for structure verification. mpg.de

Molecular Properties: Basic molecular properties can be computed with high accuracy.

| Computed Property | Value | Method/Source |

| Molecular Formula | C₄H₅F₃O₂ | - |

| IUPAC Name | This compound | LexiChem 2.6.6 |

| Molecular Weight | 142.08 g/mol | PubChem 2.1 |

| XLogP3 (Lipophilicity) | 1.2 | XLogP3 3.0 |

| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 |

| Data sourced from PubChem CID 54087766. nih.gov |

Spectroscopic Parameters:

Vibrational Frequencies (IR Spectroscopy): Calculations can predict the vibrational frequencies corresponding to bond stretching and bending modes. nrel.gov For this compound, this would include characteristic frequencies for the C=O stretch in the carboxyl group, O-H stretch, C-F stretches, and C-H stretches. These predicted frequencies help in the assignment of peaks in experimental IR spectra.

Rotational Constants (Microwave Spectroscopy): Theoretical calculations can predict rotational constants (A, B, C) for different conformers. researchgate.net In studies of related molecules like 3,3,3-trifluoropropionic acid, calculated rotational constants were crucial for identifying the specific conformer observed in microwave spectroscopy experiments. researchgate.net

NMR Parameters: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) and spin-spin coupling constants can be calculated to aid in the interpretation of NMR spectra, which are fundamental for structural elucidation. Fluorine is a particularly useful probe due to the high sensitivity of ¹⁹F NMR to the local electronic environment. rsc.org

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping potential energy surfaces. nih.gov This involves locating and characterizing stationary points, including reactants, products, and, most importantly, transition states—the highest energy point along a reaction coordinate.

For this compound, theoretical studies could investigate several key reactions:

Deprotonation: The acidity (pKa) of the carboxylic acid can be predicted by calculating the Gibbs free energy change for the deprotonation reaction. The strong electron-withdrawing effect of the three fluorine atoms is expected to significantly stabilize the resulting carboxylate anion, thereby increasing the acid's strength.

Nucleophilic Acyl Substitution: Reactions at the carbonyl carbon, such as esterification, can be modeled. Calculations can determine the activation energies for the formation of the tetrahedral intermediate and subsequent steps, providing insight into reaction rates and mechanisms.

Elimination Reactions: The potential for elimination of HF could also be explored, identifying the transition state structure and the energy barrier associated with the process.

By calculating the energies of transition states, activation energies can be determined, which are essential for predicting reaction kinetics. nih.gov Radical-mediated reactions, which are common in organic chemistry, can also be modeled to understand reaction pathways. nih.gov

Intermolecular Interactions and Hydrogen Bonding in Model Systems

Intermolecular forces dictate the physical properties of a substance, such as boiling point and solubility. savemyexams.com this compound can participate in several types of intermolecular interactions.

The most significant of these is hydrogen bonding. libretexts.org The carboxylic acid group is both a strong hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). saskoer.ca This allows the molecules to form strong intermolecular hydrogen bonds. ibchem.com A common structural motif for carboxylic acids is the formation of a cyclic dimer in the liquid and solid phases, where two molecules are held together by two parallel hydrogen bonds. Computational models can be used to calculate the geometry and binding energy of this dimer, quantifying the strength of the interaction.

Analysis of Fluorine's Electronic and Steric Effects on Reactivity and Conformation

The substitution of hydrogen with fluorine has profound and predictable effects on molecular properties, which can be analyzed computationally.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In this compound, the three fluorine atoms pull electron density away from the carbon backbone. This effect is transmitted to the carboxylic acid group, stabilizing the conjugate base (carboxylate anion) and significantly increasing the acidity compared to non-fluorinated butanoic acid. This electronic effect is often dominant over other factors. acs.org

Steric Effects: The steric size of a fluorine atom is larger than hydrogen, and a trifluoromethyl (CF₃) group is often considered sterically similar to an isopropyl group. mdpi.com This steric bulk influences the conformational preferences of the molecule, creating steric strain in eclipsed conformations and favoring staggered arrangements where the bulky groups are further apart. organicchemistrytutor.comlibretexts.org The introduction of fluorine can thus create a "steric shield" that may block certain reaction pathways. rsc.org

Advanced Spectroscopic and Analytical Methodologies in Research on 2,2,3 Trifluorobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. For 2,2,3-trifluorobutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework. The presence of the fluorine-19 isotope, with its 100% natural abundance and high sensitivity, offers a powerful and direct probe into the electronic environment of the fluorinated centers. alfa-chemistry.commagritek.com

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms, making it ideal for distinguishing between non-equivalent fluorine nuclei within a molecule. alfa-chemistry.com In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments: the geminal difluoro group (-CF₂-) at the C2 position and the single fluorine atom (-CHF-) at the C3 position.

Table 1: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| -CF ₂- (at C2) | +80 to +140 | Doublet of quartets |

| -CHF - (at C3) | +140 to +250 | Triplet of doublets |

Note: Predicted values are based on typical ranges for similar functional groups. alfa-chemistry.com Actual shifts and multiplicities depend on the solvent and specific coupling constants.

¹H and ¹³C NMR spectra provide complementary information to fully elucidate the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals plus the acidic proton:

A signal for the methyl group (-CH₃), which would appear as a doublet due to coupling with the single proton on the adjacent C3.

A complex multiplet for the proton at the C3 position (-CHF-), split by the adjacent methyl protons and the fluorine atom on the same carbon, as well as the two fluorine atoms on C2.

A broad singlet for the carboxylic acid proton (-COOH), which is often exchangeable and may not show coupling.

For comparison, the non-fluorinated analogue, butanoic acid, shows signals for its α-CH₂, β-CH₂, and terminal CH₃ protons at approximately 2.33 ppm, 1.68 ppm, and 0.98 ppm, respectively. docbrown.info The strong electron-withdrawing effects of the fluorine atoms in this compound would shift the remaining proton signals significantly downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four distinct signals, one for each carbon atom in a unique chemical environment. The electronegative fluorine atoms cause a significant downfield shift in the signals of the carbons to which they are attached (C2 and C3). libretexts.org Furthermore, these carbon signals will be split into multiplets due to C-F coupling, a characteristic feature in the ¹³C NMR of organofluorine compounds. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern |

|---|---|---|---|

| C1 | C OOH | 165 - 180 | Triplet (due to ²JCF coupling) |

| C2 | -C F₂- | 110 - 130 | Triplet of doublets (due to ¹JCF and ²JCF coupling) |

| C3 | -C HF- | 80 - 100 | Doublet of quartets (due to ¹JCF and ²JCF coupling) |

| C4 | -C H₃ | 10 - 20 | Doublet of triplets (due to ²JCF and ³JCF coupling) |

Note: Predicted shifts are based on data for butanoic acid docbrown.info and general substituent effects of fluorine. libretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure. libretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons, for example, confirming the connectivity between the -CHF- proton (C3) and the -CH₃ protons (C4). libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to establish longer-range connectivity (typically over two or three bonds). ipb.pt For this compound, an HMBC spectrum would show correlations from the methyl protons to both C3 and C2, providing conclusive evidence for the carbon backbone structure.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for identifying intermediates and products during its synthesis. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. fluorine1.ru

For this compound (C₄H₅F₃O₂), the expected exact mass is 142.02416 g/mol . nih.gov Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for fluorinated carboxylic acids include the loss of the carboxyl group, elimination of hydrogen fluoride (B91410) (HF), and cleavage of carbon-carbon bonds. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Likely Origin |

|---|---|---|

| 142 | [C₄H₅F₃O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₄H₄F₂O₂]⁺ | Loss of HF |

| 97 | [C₃H₅F₂]⁺ | Loss of COOH |

| 77 | [C₃H₄F]⁺ | Loss of COOH and HF |

| 45 | [COOH]⁺ | Carboxyl fragment |

Note: These are hypothetical fragments based on common fragmentation patterns of similar compounds.

High-Resolution Microwave Spectroscopy for Conformational Studies

High-resolution microwave spectroscopy is a powerful gas-phase technique used to determine the precise three-dimensional structures of molecules by measuring their rotational constants. researchgate.net Partially fluorinated carboxylic acids are known to exhibit rich conformational landscapes, and microwave spectroscopy is the definitive method for identifying and characterizing the individual stable conformers. researchgate.net

While a specific study on this compound is not available, research on analogous molecules like 4,4,4-trifluorobutyric acid and 3,3,3-trifluoropropionic acid has successfully used this technique. researchgate.netresearchgate.netpurchase.edu These studies use Fourier-transform microwave (FTMW) spectrometers to analyze the rotational spectra, allowing for the determination of rotational constants and the structure of the dominant conformers. researchgate.netresearchgate.net Such an analysis for this compound would reveal the preferred dihedral angles along the C-C backbone and the orientation of the carboxylic acid group.

Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups and Interactions

Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. edinst.com IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. edinst.com

For this compound, the spectra would be dominated by several key features:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. nepjol.info

C=O Stretch: A very strong, sharp absorption in the IR spectrum, typically between 1700 and 1750 cm⁻¹, corresponding to the carbonyl group. oatext.com

C-F Stretches: Multiple strong absorptions in the IR spectrum, generally found in the 1000-1400 cm⁻¹ region, which are characteristic of carbon-fluorine bonds.

C-H Stretches and Bends: Signals corresponding to the stretching and bending vibrations of the methyl and methine groups.

Table 4: Expected Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H stretch | -COOH | 2500 - 3300 | Strong, Broad |

| C-H stretch | -CH₃, -CHF- | 2850 - 3000 | Medium |

| C=O stretch | -COOH | 1700 - 1750 | Strong |

| C-F stretch | -CF₂, -CHF- | 1000 - 1400 | Strong |

| C-O stretch | -C-OH | 1210 - 1320 | Medium |

| O-H bend | -C-OH | 1395 - 1440 | Medium |

Note: These are general frequency ranges; the exact positions can be influenced by hydrogen bonding and the electronic effects of the fluorine atoms. nepjol.infooatext.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the stereochemical aspects of chiral molecules. rsc.orgbath.ac.uk These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. bath.ac.uknih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. rsc.orgnih.gov For a chiral compound like this compound, its enantiomers will produce mirror-image CD spectra. The resulting spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity against wavelength, provides crucial information. The sign and magnitude of the CD signal, known as the Cotton effect, are characteristic of the molecule's absolute configuration and conformation. rsc.org In the case of carboxylic acids, the n→π* electronic transition of the carboxyl chromophore is often a key contributor to the CD spectrum. nih.gov The enantiomeric purity of a sample can be accurately determined by comparing its CD spectrum to that of the pure enantiomer; any reduction in the signal intensity corresponds directly to a lower enantiomeric excess.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bath.ac.uk An ORD spectrum displays a characteristic "anomalous" curve, also known as a Cotton effect, in the wavelength region where the substance absorbs light. bath.ac.uk The shape and sign of this curve are directly related to the absolute configuration of the chiral center. mdpi.com For α-substituted chiral carboxylic acids, the change in optical rotation when the medium is altered (e.g., from neutral to acidic) can also aid in the assignment of absolute configurations, a phenomenon known as the Clough-Lutz-Jirgensons effect. researchgate.net

Table 1: Representative Chiroptical Data for a Chiral Carboxylic Acid

| Parameter | Description | Typical Value/Observation |

| CD Spectroscopy | ||

| Wavelength of Maxima (λ_max) | Wavelength at which the maximum Cotton effect is observed. | e.g., Positive Cotton effect around 210-225 nm for the (S)-enantiomer. |

| Molar Ellipticity ([θ]) | The magnitude of the CD signal at λ_max, proportional to enantiomeric purity. | e.g., +15,000 deg·cm²/dmol for the pure enantiomer. |

| ORD Spectroscopy | ||

| Cotton Effect | Characteristic S-shaped curve in the region of absorption. | Positive for one enantiomer, negative for the other. |

| Peak and Trough | The maximum and minimum points of the ORD curve. | The relative positions of the peak and trough determine the sign of the Cotton effect. |

X-ray Crystallography of Derivatives for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a molecule like this compound, which is a liquid or low-melting solid at room temperature, this technique is applied to its crystalline derivatives, such as salts or amides. mdpi.com This analysis provides unambiguous proof of the molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration in the solid state.

The process involves growing a high-quality single crystal of a suitable derivative. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded, and its intensities are measured. researchgate.net Through complex mathematical analysis (Fourier transformation), this pattern is converted into an electron density map of the crystal's unit cell—the basic repeating structural unit. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsional angles.

When studying metal complexes of this compound, X-ray crystallography can reveal the coordination geometry around the metal center and the specific interactions between the ligand and the metal ion. mdpi.comnih.govnih.govjocpr.com Although a specific crystal structure for a derivative of this compound was not found in the surveyed literature, the data obtained from such an experiment would be presented in a standardized format, as illustrated in the hypothetical table below for a representative organic salt.

Table 2: Representative Crystallographic Data for a Chiral Organic Acid Salt Derivative

| Parameter | Description | Example Data |

| Chemical Formula | The elemental composition of the unit cell. | C4H4F3O2Na |

| Formula Weight | The mass of the chemical formula unit. | 164.06 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 5.85 Å, b = 8.92 Å, c = 11.45 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.2°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 576.5 ų |

| Z | The number of formula units per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis in Research

Advanced chromatographic techniques are essential tools for separating, identifying, and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital in research involving this compound for assessing its chemical and enantiomeric purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. For chiral molecules, enantioselective HPLC is the method of choice for determining enantiomeric purity. mdpi.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. researchgate.netnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for the separation of chiral acids. mdpi.comresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier, is optimized to achieve the best separation (resolution). nih.govresearchmap.jp

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural identification provided by mass spectrometry. Since carboxylic acids are polar and often not volatile enough for direct GC analysis, a chemical derivatization step is typically required. jfda-online.comresearchgate.netgcms.cz This involves converting the carboxylic acid group into a less polar and more volatile derivative, such as a methyl or trifluoroethyl ester. gcms.czsigmaaldrich.com The derivatized sample is then injected into the GC, where it is separated on a capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and quantification. This technique is invaluable for analyzing the composition of complex reaction mixtures and identifying byproducts in the synthesis of this compound. shimadzu.com

Table 3: Typical HPLC Conditions for Enantioselective Analysis of a Chiral Fluorinated Acid

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Lux® Cellulose-1) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210-230 nm |

| Application | Determination of enantiomeric excess (ee). |

Table 4: Typical GC-MS Conditions for Purity Analysis of a Derivatized Carboxylic Acid

| Parameter | Description |

| Derivatization | Esterification (e.g., with Methanol/H⁺ or 2,2,2-Trifluoroethanol) |

| Column | Capillary column (e.g., DB-5ms, SH-WAX) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50 °C hold 2 min, ramp to 250 °C at 10 °C/min) |

| MS Detector | Electron Ionization (EI), scanning m/z 50-500 |

| Application | Purity assessment, identification of impurities and reaction byproducts. |

Applications As a Research Building Block in Diverse Chemical Fields Excluding Clinical and Safety

Role in the Chemical Synthesis of Complex Fluorinated Organic Molecules

Derivatives of trifluorobutanoic acid are instrumental in the synthesis of complex fluorinated organic molecules, particularly unnatural amino acids and heterocyclic compounds. The presence of the trifluoromethyl group is a key feature in modern drug design, often enhancing metabolic stability and modulating biological activity. researchgate.net

A significant application is the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, which is considered a bioisostere of the natural amino acid leucine (B10760876). mdpi.comresearchgate.net One prominent, large-scale method involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. mdpi.comresearchgate.net This process utilizes a recyclable chiral auxiliary to achieve high diastereoselectivity. The resulting complex is then disassembled to yield the desired fluorinated amino acid, which can be further derivatized, for instance, into its N-Fmoc protected form for use in peptide synthesis. mdpi.comresearchgate.net This method avoids chromatographic separations, relying on recrystallization for purification, making it practical for producing the target compound on a gram scale and larger. mdpi.comresearchgate.net

Another synthetic application involves the three-component, one-step reaction between trifluoroacetaldehyde (B10831) ethyl hemiacetal, malononitrile, and indole (B1671886) derivatives. This process leads to the formation of nitriles of 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid. The reaction proceeds via the in situ generation of the highly reactive alkene, 2-(2,2,2-trifluoroethylidene)malononitrile, which then undergoes electrophilic attack by the indole derivative.

The table below summarizes key research findings on the synthesis of complex fluorinated molecules using trifluorobutanoic acid derivatives.

Table 1: Synthesis of Complex Fluorinated Organic Molecules

| Target Molecule | Synthetic Method | Precursors/Reagents | Key Findings |

|---|---|---|---|

| (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation of a chiral glycine equivalent | Ni(II) complex of glycine Schiff base, 2,2,2-trifluoroethyl iodide, recyclable chiral auxiliary | Enables large-scale (>150 g) preparation with high stereochemical control; avoids chromatography. mdpi.comresearchgate.net |

| Nitriles of 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid | Three-component one-step reaction | Trifluoroacetaldehyde ethyl hemiacetal, malononitrile, indole derivatives, organic base catalyst | Achieves high yields (up to 81%) through in situ generation of a highly reactive fluorinated alkene intermediate. |

Integration into Fluorinated Polymers and Specialty Materials Research

Fluorinated butanoic acid derivatives are utilized in the development of fluorinated polymers and specialty materials. These materials often exhibit enhanced properties such as high thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. oakwoodchemical.com Fluoropolymers are a significant class of materials where the incorporation of fluorinated monomers can fine-tune the final properties of the macromolecule. oakwoodchemical.com

In the field of specialty materials, derivatives like trifluorobutyric acid anhydride (B1165640) have been identified as components for creating hydrophobic coating compositions. google.com These coatings are designed to be durable, weatherable, and scratch-resistant. The presence of terminal trifluoromethyl groups, which can be derived from precursors like trifluorobutanoic acid, is crucial for achieving extremely low surface energies and, consequently, high hydrophobicity. google.com Research in this area also points to the use of fluorinated butanoic acid derivatives in the broader production of specialty chemicals and materials where enhanced stability is a desired trait.

Table 2: Applications in Specialty Materials Research

| Material Type | Role of Fluorinated Butanoic Acid Derivative | Resulting Property |

|---|---|---|

| Hydrophobic Coatings | Used as a precursor (e.g., as an anhydride) in the coating formulation. google.com | Creates a durable, weather-resistant surface with extremely low surface energy. google.com |

| Specialty Chemicals | Serves as a building block for various functional chemicals. | Imparts enhanced thermal and chemical stability to the final products. |

Use in Developing Novel Catalysts and Reagents within Organofluorine Chemistry

Trifluorobutanoic acid and its derivatives serve as precursors for the development of novel reagents and catalysts within the specialized field of organofluorine chemistry. The synthesis of many complex fluorinated molecules relies on the availability of efficient and selective fluorinating or fluoroalkylating agents. mdpi.com

One area of application is in the synthesis of fluorinated carbonyl compounds, which are versatile intermediates. For instance, fluorinated ketones derived from butanoic acid structures can be transformed into valuable fluorinated amines and amino acids through methods like biomimetic transamination. acs.org This reaction involves an azomethine-azomethine isomerization, which proceeds efficiently for fluorinated substrates under mild conditions. acs.org

Furthermore, trifluorobutanoic acid derivatives can be precursors to molecules used in trifluoromethylation reactions, a cornerstone of modern organofluorine chemistry. beilstein-journals.org While direct use as a catalyst is not common, their role as a starting material for generating key reactive species is significant. For example, research into new fluorination methods, such as electrophilic fluorination using hypervalent iodine compounds, often employs simple fluorinated building blocks to construct more complex reagents. mdpi.comsemanticscholar.org The development of reagents that can deliver a trifluoromethyl radical (•CF₃) is another critical area. While some reagents like perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) generate •CF₃ thermally, the synthesis of such complex reagents often starts from simpler fluorinated precursors. oakwoodchemical.com

Table 3: Precursor Role in Organofluorine Reagents and Transformations

| Reagent/Transformation Type | Precursor Role of Trifluorobutanoic Acid Derivative | Example Application |

|---|---|---|

| Biomimetic Transamination Reagents | Precursor to fluorinated aldehydes and ketones. acs.org | Synthesis of biologically relevant fluorine-containing amines. acs.org |

| Electrophilic Fluorinating Agents | Starting material for more complex reagent synthesis. mdpi.comsemanticscholar.org | Used in the α-fluorination of ketones and other carbonyl compounds. semanticscholar.org |

Contribution to the Study of Chemical Biology Tools (Synthesis Aspects Only)

The synthesis of fluorinated amino acids, derived from trifluorobutanoic acid, represents a major contribution to the development of tools for chemical biology. researchgate.net These unnatural amino acids are incorporated into peptides and proteins to study their structure, function, stability, and interactions. researchgate.net The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for investigating biological systems. researchgate.net

(S)-2-Amino-4,4,4-trifluorobutanoic acid is a particularly important example, synthesized enantioselectively for use as a structural mimic of leucine in peptide and protein engineering. mdpi.comresearchgate.net Its synthesis has been achieved through various methods, including the asymmetric alkylation of a chiral nucleophilic glycine equivalent, which allows for large-scale production of the enantiomerically pure compound. mdpi.comresearchgate.net

Another synthetic strategy is the dynamic kinetic resolution of racemic 2-amino-5,5,5-trifluoropentanoic acid, a related compound, which also provides access to the enantiomerically pure amino acid on a practical scale. nih.gov This method involves the use of a chiral ligand and a metal salt to selectively resolve the racemate. nih.gov These synthetic advancements make fluorinated amino acids more accessible for their application as tools in probing biological processes. researchgate.netresearchgate.net

Table 4: Synthesis of Fluorinated Amino Acids for Chemical Biology

| Compound | Synthetic Approach | Key Features of Synthesis | Application (Synthesis Aspect) |

|---|---|---|---|

| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation using a Ni(II) complex. mdpi.comresearchgate.net | High diastereoselectivity (>99% de), scalable, non-chromatographic purification. mdpi.com | Provides enantiopure building block for peptide synthesis. mdpi.com |

| (S)-2-Amino-5,5,5-trifluoropentanoic acid | Dynamic kinetic resolution of the racemate. nih.gov | Operationally convenient for ~20g scale, recyclable chiral ligand. nih.gov | Efficient preparation of the Fmoc-protected derivative for further use. nih.gov |

Future Directions and Emerging Research Avenues for 2,2,3 Trifluorobutanoic Acid

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for 2,2,3-trifluorobutanoic acid. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or produce significant waste, towards more sustainable alternatives. Key principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, will guide this evolution. nih.gov

Promising green approaches for organic compound synthesis that could be adapted for this compound include:

Biocatalysis : Utilizing enzymes as natural catalysts can enable reactions under mild conditions, often with high specificity, thereby reducing byproducts. chemistryjournals.net For instance, the use of lipases in esterification is a well-established green alternative to acid-catalyzed methods. chemistryjournals.net

Microwave-Assisted Synthesis : This technique uses microwave radiation for heating, which can dramatically shorten reaction times, lower energy consumption, and often lead to higher yields and product purity compared to conventional heating. nih.govchemistryjournals.net

Flow Chemistry : Continuous flow processes offer superior control over reaction parameters, enhance safety, and can be integrated with real-time monitoring, making them ideal for optimizing and scaling up syntheses. chemistryjournals.net

Photocatalysis : Light-driven reactions represent a green approach that can facilitate unique chemical transformations, often under ambient conditions. nih.gov

Multi-component Reactions : Designing one-pot, multi-component reactions, similar to the three-component synthesis developed for related indole (B1671886) derivatives, can significantly improve efficiency by reducing the number of steps, minimizing waste, and saving time and resources. fluorine1.rufluorine1.ru

Recyclable Auxiliaries : The development of synthetic methods that employ recyclable components, such as the chiral auxiliaries used in the large-scale synthesis of related fluorinated amino acids, is a key strategy for reducing waste and improving cost-effectiveness. mdpi.comresearchgate.net

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions (ambient temperature/pressure), reduced byproducts. | chemistryjournals.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reactions. | Reduced reaction times, lower energy consumption, potentially higher yields. | chemistryjournals.net |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Enhanced safety and scalability, precise control over reaction conditions. | chemistryjournals.net |

| One-Pot, Multi-component Reactions | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced solvent use and waste generation. | fluorine1.rufluorine1.ru |

Exploration of Novel and Undiscovered Reactivity Modes

The reactivity of this compound is not yet fully explored. Future research should aim to uncover new reaction pathways and transformations. The presence of the trifluoromethyl group and the carboxylic acid functionality suggests a rich and varied chemistry. For example, related fluorinated compounds undergo oxidation, reduction, and substitution reactions.

Future investigations could focus on:

Radical Chemistry : The reactivity of related α,β,β-trifluoroacrylic esters in radical addition reactions suggests that this compound could be a valuable substrate or precursor in radical-mediated transformations. researchgate.netresearchgate.net Exploring its behavior with various radical species could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Transformations : Developing catalytic asymmetric methods for reactions involving this compound is crucial for accessing enantiomerically pure derivatives, which are often required for biological applications. acs.org This includes stereoselective alkylations, additions, and other transformations.

Multicomponent Reactions : Using this compound or its derivatives as a building block in multicomponent reactions could provide rapid access to complex molecular architectures containing the trifluorobutyl motif.

Derivatization Chemistry : Systematic exploration of the derivatization of both the carboxylic acid group and the fluorinated alkyl chain will expand the library of available building blocks for various applications. This includes transformations like those seen in related compounds, such as biomimetic transamination. acs.org

Integration with Machine Learning and AI in Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction and design of synthetic pathways. arxiv.org These tools can analyze vast datasets of chemical reactions to propose novel and efficient routes that might not be obvious to a human chemist. researcher.lifefrontiersin.org

For this compound, AI and ML could be applied to:

Retrosynthetic Analysis : AI platforms can break down the target molecule into simpler, commercially available precursors, suggesting multiple potential synthetic routes. arxiv.orgfrontiersin.org These tools can learn the rules of organofluorine chemistry to provide viable suggestions. numberanalytics.comresearchgate.net

Reaction Condition Optimization : Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, even for untested substrates. researchgate.netacs.org This is particularly valuable for navigating the complex reaction landscapes of fluorinated compounds.

Discovery of Novel Pathways : By analyzing chemical literature and reaction databases, AI can identify non-intuitive connections and propose entirely new synthetic strategies. frontiersin.org This could lead to the discovery of more efficient and sustainable methods for producing this compound.

Green-by-Design Synthesis : AI tools can be programmed with criteria for green chemistry, such as minimizing cost, toxicity, and environmental impact, to prioritize the most sustainable synthetic routes from the outset. arxiv.orgfrontiersin.org

Table 2: AI and Machine Learning in Synthesis Planning

| Application Area | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Retrosynthesis | AI models predict precursor molecules for a target compound. | Generates diverse and novel synthetic pathways. | arxiv.org |

| Reaction Optimization | ML predicts reaction yields under various conditions. | Accelerates the identification of high-yielding conditions. | researchgate.netacs.org |